2,3,4-Trimethylbenzaldehyde
Overview
Description
2,3,4-Trimethylbenzaldehyde is a natural product found in Molopospermum peloponnesiacum, Cenolophium denudatum, and Carum carvi with data available.
Scientific Research Applications
Synthesis Methods
2,3,4-Trimethylbenzaldehyde is a compound synthesized through various chemical reactions. A method for synthesizing 2,4,6-Trimethylbenzaldehyde, a closely related compound, involves a process starting from mesitylene, involving bromination, Grignard reaction, and oxidation (Yang Lirong, 2007). Another synthesis method for related compounds, like 2,3,6-Trimethylbenzyl Alcohol, utilizes the Cannizzaro reaction of 2,3,6-trimethylbenzaldehyde (Tadashi Kawai, Yasuo Yamazaki, & Shuei Yuhashi, 1974).
Chemical Analysis and Properties
In chemical research, determining the properties and behavior of compounds like this compound is crucial. The dipole moments of excited singlet and triplet states of 2,4,5‐trimethylbenzaldehyde in a durene host crystal were studied, providing insights into the molecular structure and behavior under specific conditions (S. Sheng & D. M. Hanson, 1974). Analytical methods such as HPLC (High-Performance Liquid Chromatography) have been developed for the analysis of 2,4,6-Trimethylbenzaldehyde, demonstrating the compound's relevance in chemical analysis (Duan Xiu-hong, 2012).
Photophysical Studies
Photophysical properties of related trimethylbenzaldehydes have been extensively studied. The vibrational structure of the phosphorescence spectrum of 2, 4, 5-trimethylbenzaldehyde was found to be temperature-dependent, a property significant in the study of molecular behavior under different physical conditions (E. Migirdicyan, 1972).
Catalysis and Chemical Reactions
The compound and its derivatives play a role in catalysis and other chemical reactions. For example, chiral (salen)TiCl2 complexes were used to induce the asymmetric addition of trimethylsilyl cyanide to aldehydes, showcasing the utility of trimethylbenzaldehydes in catalytic processes (Y. Belokon’, et al., 1999).
Material Science and Optics
In material science, compounds like 3,4,5-trimethoxybenzaldehyde have been grown as single crystals for optical applications. Their properties such as X-ray diffraction patterns, FTIR and FT-Raman spectra, and optical characteristics were analyzed (R. Jebin, et al., 2019).
Properties
IUPAC Name |
2,3,4-trimethylbenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-4-5-10(6-11)9(3)8(7)2/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZOPDOUASNMNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372909 | |
Record name | 2,3,4-trimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70679-68-4, 34341-28-1 | |
Record name | 2,3,4-trimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-trimethylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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